1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide
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Overview
Description
1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide is a chemical compound with the molecular formula C11H16ClNO2S and a molecular weight of 261.77 g/mol . This compound is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a chlorinated ethyl and a 2-methylbenzyl group .
Preparation Methods
The synthesis of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-n-ethyl-n-(2-methylbenzyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:
Methanesulfonamide, 1-chloro-N-[(2-chlorophenyl)methyl]-N-ethyl: Similar structure but with a different substituent on the benzyl group.
Methanesulfonamide, 1-chloro-N-ethyl-N-[(2-methylphenyl)methyl]: Similar structure but with variations in the substituents.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H16ClNO2S |
---|---|
Molecular Weight |
261.77 g/mol |
IUPAC Name |
1-chloro-N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-13(16(14,15)9-12)8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
KJYJHBIRAQGWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)S(=O)(=O)CCl |
Origin of Product |
United States |
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